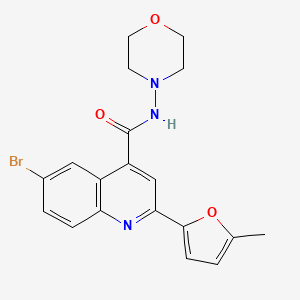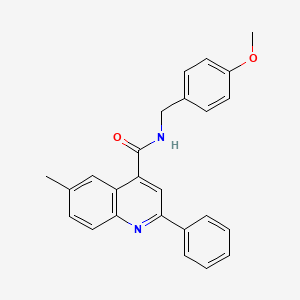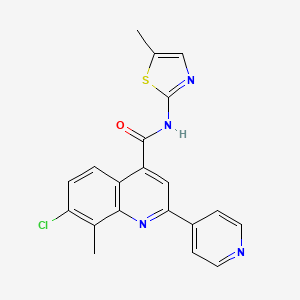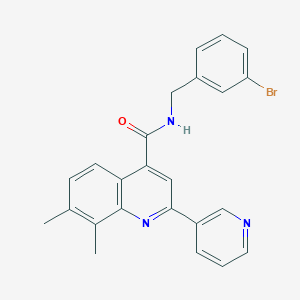
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of quinolinecarboxamides, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and angiogenesis, as well as the suppression of inflammatory responses.
Biochemical and Physiological Effects:
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide has been shown to exhibit potent inhibitory activity against a range of kinases, including EGFR and VEGFR. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In vitro studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis. In vivo studies have shown that it can inhibit tumor growth and angiogenesis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide is its high potency and selectivity against kinases. This makes it a useful tool for studying kinase signaling pathways in vitro and in vivo. However, its high potency may also pose a challenge for dosing in animal models, as it may require high concentrations to achieve therapeutic effects. Another limitation is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several future directions for the study of 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide. One direction is the development of analogs with improved pharmacokinetic properties, such as longer half-life and improved bioavailability. Another direction is the investigation of its potential as a combination therapy with other kinase inhibitors or chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory activity against a range of kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play important roles in cancer cell proliferation and angiogenesis, making them attractive targets for cancer therapy. 6-bromo-2-(5-methyl-2-furyl)-N-4-morpholinyl-4-quinolinecarboxamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
6-bromo-2-(5-methylfuran-2-yl)-N-morpholin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-12-2-5-18(26-12)17-11-15(14-10-13(20)3-4-16(14)21-17)19(24)22-23-6-8-25-9-7-23/h2-5,10-11H,6-9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZHQYTXXBUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B3500419.png)

![6-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500438.png)
![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B3500443.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3500450.png)


![6-chloro-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-pyridinyl)quinoline](/img/structure/B3500465.png)
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)

![6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3500488.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B3500495.png)
